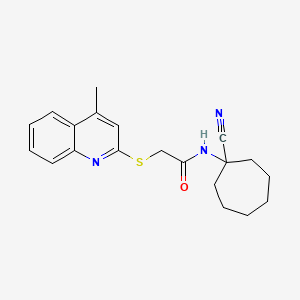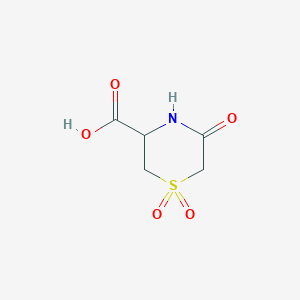
1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trioxo-1lambda6-thiomorpholine-3-carboxylic acid, also known as TOTCA, is a sulfur-containing heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TOTCA belongs to the family of thiomorpholine-3-carboxylic acid derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Liquid-Liquid Extraction of Carboxylic Acids
The study by Sprakel and Schuur (2019) delves into the solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, highlighting the significance of producing organic acids through fermentative routes for bio-based plastics. This review emphasizes advancements in solvents such as ionic liquids and improvements in traditional solvent systems for the efficient recovery of carboxylic acids from diluted aqueous streams, crucial for sustainable and economical industrial processes Sprakel & Schuur, 2019.
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) review the biological and pharmacological effects of Chlorogenic Acid (CGA), a phenolic compound abundant in green coffee extracts and tea. The paper discusses CGA's roles, including antioxidant, anti-inflammatory, and neuroprotective properties, indicating its potential in treating various metabolic disorders. This review encourages further research to optimize CGA's biological and pharmacological effects, making it a candidate for natural safeguard food additives Naveed et al., 2018.
Anticancer Potential of Cinnamic Acid Derivatives
Research by De, Baltas, and Bedos-Belval (2011) focuses on cinnamic acid and its derivatives, examining their synthesis, biological evaluation, and potential as anticancer agents. Highlighting the rich medicinal tradition of cinnamic acid derivatives, this review emphasizes their underutilized anticancer potentials and calls for further exploration to harness these compounds' therapeutic benefits De, Baltas, & Bedos-Belval, 2011.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) review the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production of biorenewable chemicals. The study outlines the mechanisms through which these acids inhibit microbial growth and fermentation, offering insights into engineering robust strains for improved industrial performance Jarboe, Royce, & Liu, 2013.
Antioxidant Activity Determination Methods
Munteanu and Apetrei (2021) present a critical overview of tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. This review is valuable for researchers in fields ranging from food engineering to medicine, aiming to assess antioxidants' role in health and disease prevention Munteanu & Apetrei, 2021.
Eigenschaften
IUPAC Name |
1,1,5-trioxo-1,4-thiazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5S/c7-4-2-12(10,11)1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRUCHVKGKSCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1(=O)=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2878463.png)
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2878465.png)
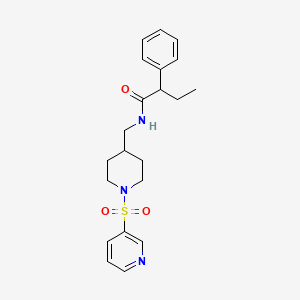
![3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2878469.png)
![2-Bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2878470.png)

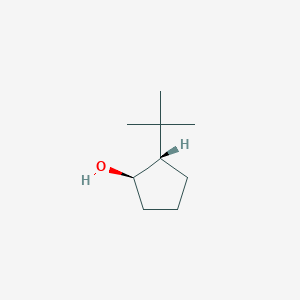
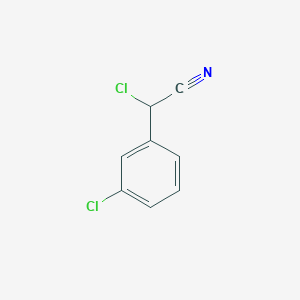

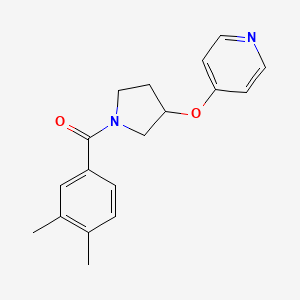
![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)
